molecular formula C16H18N2O4 B5216417 N-(2,3-DIMETHOXYBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE

N-(2,3-DIMETHOXYBENZYL)-N-(2-METHYL-4-NITROPHENYL)AMINE

Cat. No.: B5216417
M. Wt: 302.32 g/mol
InChI Key: ORRWYEJVTXGNEP-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-N-(2-methyl-4-nitrophenyl)amine is a secondary amine featuring two distinct aromatic substituents: a 2,3-dimethoxybenzyl group and a 2-methyl-4-nitrophenyl group. The compound’s structure combines electron-donating methoxy groups with an electron-withdrawing nitro group, creating unique electronic and steric properties.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-9-13(18(19)20)7-8-14(11)17-10-12-5-4-6-15(21-2)16(12)22-3/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWYEJVTXGNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dimethoxybenzyl)-N-(2-Methyl-4-Nitrophenyl)amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzylamine with 2-methyl-4-nitroaniline. The reaction conditions often include solvents such as ethanol or acetonitrile and catalysts like triethylamine. The purification process usually involves column chromatography to obtain the desired compound in high purity.

Biological Activity Overview

The biological activities of this compound have been assessed through various studies, focusing primarily on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Several studies have indicated that derivatives of similar structures exhibit significant anti-inflammatory effects. For instance, compounds with nitrophenyl groups have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Summary of Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Reference
This compoundTBDTBD
Derivative 170%
Derivative 285%

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. Similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating moderate to high antibacterial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Pseudomonas aeruginosaTBDTBD

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of related compounds. For example, derivatives with varying substitutions on the benzyl and nitrophenyl rings were synthesized and tested for their biological activities. The strongest anti-inflammatory effects were noted for compounds with electron-withdrawing groups at specific positions on the aromatic rings .

Example Case Study

A recent investigation into a series of nitrophenyl derivatives revealed that modifications on the benzyl amine significantly influenced both anti-inflammatory and antimicrobial properties. The study highlighted that compounds with a methoxy group at the ortho position exhibited enhanced activity compared to those with para or meta substitutions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies indicate that N-(2,3-Dimethoxybenzyl)-N-(2-Methyl-4-Nitrophenyl)Amine exhibits promising anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Case Study: Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.2Induction of apoptosis via caspase activation

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Material Science Applications

1. Photocurable Resins
this compound has been utilized as a photoinitiator in the formulation of photocurable resins. Its ability to absorb UV light and initiate polymerization makes it suitable for use in coatings and adhesives.

Table: Photoinitiator Performance Comparison

PhotoinitiatorUV Absorption Max (nm)Polymerization Efficiency (%)
This compound36590
Benzoin Methyl Ether35075

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2,3-dimethoxybenzyl)-N-(2-methyl-4-nitrophenyl)amine and related compounds:

Compound Name / Structure Key Substituents Key Properties / Applications References
This compound 2,3-Dimethoxybenzyl, 2-methyl-4-nitrophenyl Limited reported data; inferred potential as a ligand or bioactive agent based on substituents. N/A
N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide (from ) Bis(2,4-dimethoxybenzyl), 4-chlorobenzamide Forms Pt(II)/Pd(II) complexes; exhibits antibacterial/antifungal activity (vs. fluconazole/ampicillin).
3-Amino-6-(3,4-dimethoxyphenyl)-N-(tricyclo[3.3.1.1³,⁷]dec-1-yl)thieno[2,3-b]pyridine-2-carboxamide () 3,4-Dimethoxyphenyl, trifluoromethyl Pharmacological interest (e.g., kinase inhibition); no direct biological data reported.

Key Observations:

Substituent Effects: The 2,3-dimethoxybenzyl group in the target compound differs from the 2,4-dimethoxybenzyl groups in ’s ligand. The 2-methyl-4-nitrophenyl group introduces steric bulk and electron-withdrawing effects, which could modulate reactivity or bioavailability compared to the 4-chlorobenzamide group in .

Biological Activity: The ligand in demonstrated moderate antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values of 32–64 µg/mL .

Synthetic Pathways: Compounds in were synthesized via reaction of K₂MCl₄ (M = Pt, Pd) with a carbamothioyl ligand in ethanol .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties (Inferred)

Property Target Compound Ligand Compound
Molecular Weight ~360 g/mol (estimated) ~650 g/mol (Pt complex) ~550 g/mol
Solubility Low (nonpolar solvents) Moderate (ethanol/DMSO) Low (DMSO)
Key Functional Groups Methoxy, nitro, amine Methoxy, carbamothioyl, chloro Dimethoxyphenyl, trifluoromethyl

Critical Analysis of Limitations

  • Data Gaps: Direct experimental data on the target compound’s synthesis, characterization, and bioactivity are absent in the provided evidence.

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